Glucosinalbate (potassium)

Antiproliferative Cancer Chemoprevention Glucosinolate Bioactivity

Interchanging glucosinolates in research protocols introduces uncontrolled variables-structural differences between sinalbin and sinigrin dictate divergent hydrolysis products, bioactivity, and stability. Glucosinalbate potassium (CAS 16411-05-5) provides a chemically defined aromatic glucosinolate with a 4-hydroxybenzyl side chain. • Intrinsic antiproliferative activity without myrosinase-unlike sinigrin, which is inactive in pure form • Demonstrated high antioxidant capacity in ABTS radical scavenging assays; one of few active glucosinolates • Defined substrate for pH-dependent Sinapis alba myrosinase kinetic characterization • ≥98% purity; stable at -20°C; shipped at ambient temperature

Molecular Formula C15H20KNO9S2
Molecular Weight 461.6 g/mol
Cat. No. B15142063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucosinalbate (potassium)
Molecular FormulaC15H20KNO9S2
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=NCS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O)O.[K+]
InChIInChI=1S/C15H21NO9S2.K/c17-6-10-12(19)13(20)14(21)15(25-10)26-11(16-7-27(22,23)24)5-8-1-3-9(18)4-2-8;/h1-4,10,12-15,17-21H,5-7H2,(H,22,23,24);/q;+1/p-1/b16-11+;/t10-,12-,13+,14-,15+;/m1./s1
InChIKeyGMMRVBVLJPVVTJ-SWKZEUNZSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucosinalbate Potassium (Sinalbin) for Research Procurement: Compound Identity and Source


Glucosinalbate (potassium), also designated as sinalbin potassium salt or 4-hydroxybenzyl glucosinolate, is a naturally occurring thiosaccharidic secondary metabolite classified as an aromatic glucosinolate (CAS 16411-05-5 for the potassium salt form; parent acid CAS 19253-84-0) . The compound is primarily isolated from Arabidopsis thaliana and is found in the seeds of white mustard (Sinapis alba) . As a glucosinolate, it serves as a bio-precursor that, upon enzymatic hydrolysis by myrosinase, yields 4-hydroxybenzyl isothiocyanate, a metabolite with distinct physicochemical and biological properties relative to other glucosinolate-derived isothiocyanates .

Why Glucosinalbate Potassium Cannot Be Substituted with Sinigrin or Other Glucosinolates in Research


The interchangeable use of glucosinolates in research protocols is invalid due to profound structural differences that govern hydrolysis product identity, downstream biological activity, and compound stability. Glucosinalbate (sinalbin) contains a 4-hydroxybenzyl side chain, which upon myrosinase hydrolysis yields 4-hydroxybenzyl isothiocyanate—an unstable isothiocyanate that rapidly degrades to non-pungent 4-hydroxybenzyl alcohol and thiocyanate ion with a half-life of one to a few hours [1]. In contrast, the closely related analog sinigrin (allyl glucosinolate) possesses an allyl side chain and produces allyl isothiocyanate, a stable, highly pungent volatile compound [1]. These divergent hydrolysis pathways dictate that even structurally similar glucosinolates cannot be considered functionally equivalent in assays evaluating biological activity, sensory properties, or metabolite stability [2].

Glucosinalbate Potassium (Sinalbin): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Antiproliferative Activity: Sinalbin vs. Sinigrin in Tumor and Non-Tumor Cell Lines

Pure sinigrin exhibited no antiproliferative effect on any cell line tested, whereas pure sinalbin demonstrated detectable antiproliferative activity, though it was less effective than the whole S. alba seed extract. When myrosinase was added to the system, the antiproliferative effects of sinigrin increased, but sinalbin's activity remained lower than the extract, indicating that the intact glucosinolate structure of sinalbin possesses inherent bioactivity not observed with sinigrin [1].

Antiproliferative Cancer Chemoprevention Glucosinolate Bioactivity

ABTS Radical Scavenging Activity: Sinalbin Among the Few Glucosinolates with Antioxidant Capacity

Among 15 glucosinolates tested for antioxidant capacity, a large cluster of 10 compounds exhibited no antioxidant activity whatsoever. Only five glucosinolates showed moderate to specific antioxidant capacity. Notably, sinalbin was highly active in scavenging the ABTS radical, while gluconasturtiin was highly active in protecting LDL from copper-catalyzed oxidation [1]. This places glucosinalbate potassium in a distinct minority of glucosinolates possessing any antioxidant capacity at all.

Antioxidant ABTS Assay Redox Activity

Hydrolysis Product Stability and Pungency: Sinalbin vs. Sinigrin

Sinalbin is metabolized by myrosinase to 4-hydroxybenzyl isothiocyanate, which is unstable and degrades to 4-hydroxybenzyl alcohol and a thiocyanate ion—neither of which is pungent [1]. In contrast, sinigrin hydrolysis yields allyl isothiocyanate, a stable, highly pungent volatile compound that is responsible for the sharp taste of black mustard [1]. The half-life of the isothiocyanate product depends on solution pH, with reported half-lives ranging from 321 minutes at pH 3 to 6 minutes at pH 6.5 for related systems [2].

Myrosinase Hydrolysis Isothiocyanate Stability Sensory Properties

Proapoptotic Effect in Tumor Cell Lines: Sinalbin-Containing Extracts

Cell-cycle analysis demonstrated that S. alba extract (containing sinalbin as the major glucosinolate) exerted a proapoptotic effect on both SW480 and HCT 116 tumor cell lines. In contrast, S. nigra extract (containing sinigrin as the major glucosinolate) induced a proapoptotic effect only on HCT 116 cells, with no such effect observed on SW480 cells [1].

Apoptosis Cell Cycle Cancer Research

pH-Dependent Hydrolysis Kinetics of Glucosinalbate by Sinapis alba Myrosinase

The hydrolysis of glucosinalbate (compound 5) by Sinapis alba myrosinase was monitored at 227 nm under standardized conditions (250 µM substrate, 37 °C) across a range of pH values. Distinct pH-dependent rate profiles were obtained for glucosinalbate hydrolysis and for the formation of its corresponding isothiocyanate (compound 8) and nitrile (compound 10) products [1]. These kinetic parameters are specific to the 4-hydroxybenzyl side chain of glucosinalbate and differ from those reported for other glucosinolate substrates.

Enzyme Kinetics Myrosinase pH Dependence

Glucosinalbate Potassium (Sinalbin): Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


Glucosinolate Structure-Activity Relationship (SAR) Studies on Intact Antiproliferative Activity

Glucosinalbate potassium is the appropriate substrate for investigating direct antiproliferative effects of intact glucosinolates. Unlike sinigrin, which shows no antiproliferative activity in pure form without myrosinase, glucosinalbate demonstrates detectable intrinsic bioactivity. Researchers studying glucosinolate-mediated effects independent of hydrolysis to isothiocyanates should prioritize glucosinalbate over sinigrin [1].

Antioxidant Capacity Screening of Glucosinolates Using ABTS Radical Scavenging Assays

For high-throughput screening or mechanistic studies of glucosinolate antioxidant activity, glucosinalbate potassium is one of the few positive control candidates available within the class. With the majority (10 of 15 tested) glucosinolates showing no antioxidant capacity, glucosinalbate stands out as a compound with demonstrated high activity in ABTS radical scavenging assays, making it valuable for comparative antioxidant research [1].

Isothiocyanate Stability and Flavor Chemistry Investigations

Studies on the stability, degradation kinetics, and organoleptic properties of glucosinolate-derived isothiocyanates benefit from glucosinalbate potassium as a source of the unstable, non-pungent 4-hydroxybenzyl isothiocyanate. This contrasts sharply with sinigrin-derived allyl isothiocyanate, a stable, pungent volatile. Applications include flavor science, food preservation research, and analysis of isothiocyanate half-life under varying pH conditions [1][2].

Myrosinase Enzyme Kinetics and Substrate Specificity Studies

Glucosinalbate potassium is a defined substrate for characterizing the pH-dependent kinetics of Sinapis alba myrosinase. The compound's distinct 4-hydroxybenzyl side chain influences hydrolysis rates and product distribution (isothiocyanate vs. nitrile) in ways that differ from allyl glucosinolates like sinigrin. Researchers requiring reproducible, substrate-specific kinetic parameters under standardized conditions (250 µM substrate, 37 °C, spectrophotometric monitoring) should select glucosinalbate for these assays [1].

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